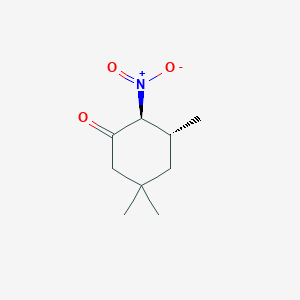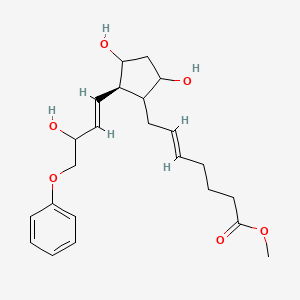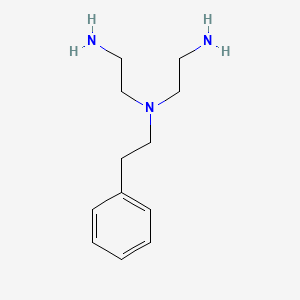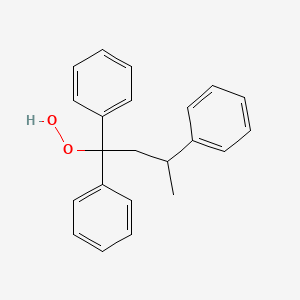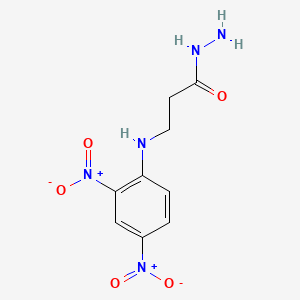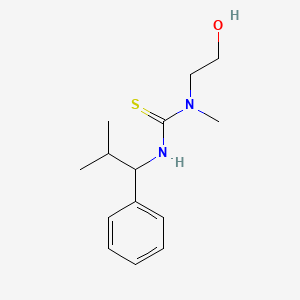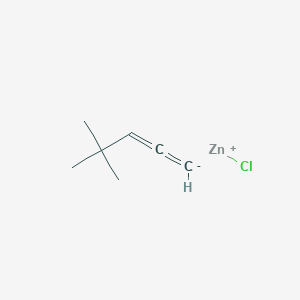
3,4-Pyridinedicarboximide, N-(1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pyridinedicarboximide, N-(1-naphthyl)- is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a naphthyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedicarboximide, N-(1-naphthyl)- typically involves the reaction of 3,4-pyridinedicarboxylic acid with 1-naphthylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the imide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or xylene for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Pyridinedicarboximide, N-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Pyridinedicarboximide, N-(1-naphthyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound is structurally similar but contains an ethylenediamine group instead of the pyridine ring.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness
3,4-Pyridinedicarboximide, N-(1-naphthyl)- is unique due to its specific combination of the pyridine ring and the naphthyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Propiedades
Número CAS |
74037-46-0 |
|---|---|
Fórmula molecular |
C17H10N2O2 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-naphthalen-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-8-9-18-10-14(13)17(21)19(16)15-7-3-5-11-4-1-2-6-12(11)15/h1-10H |
Clave InChI |
NKRFIZVCUSHRSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



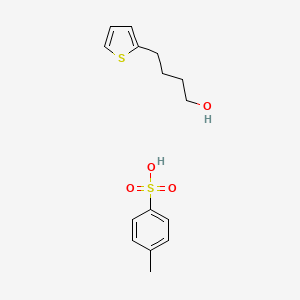
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
